molecular formula C15H13FN2OS B2538026 3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one CAS No. 883049-93-2

3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one

Cat. No.: B2538026
CAS No.: 883049-93-2
M. Wt: 288.34
InChI Key: AEENMYAWEPBORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one typically involves the reaction of 4-fluorobenzylamine with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone-forming reagent. Common reagents used in this synthesis include sulfur and a base such as triethylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process might include recrystallization or chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorobenzyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one
  • 3-(4-methylbenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one
  • 3-(4-nitrobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one

Uniqueness

3-(4-fluorobenzyl)-2-(2-pyridyl)-1,3-thiazolan-4-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-12-6-4-11(5-7-12)9-18-14(19)10-20-15(18)13-3-1-2-8-17-13/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEENMYAWEPBORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.